molecular formula C14H18N2O3 B11635594 (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B11635594
M. Wt: 262.30 g/mol
InChI Key: XWHONZZQWRISGH-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a nitro group and a methyl group, as well as a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone typically involves the following steps:

    Nitration of 3-methylphenyl: The starting material, 3-methylphenyl, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Formation of the ketone: The nitrated product is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to form the corresponding ketone.

    Introduction of the piperidine ring: The final step involves the reaction of the ketone with 2-methylpiperidine in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid for nitro reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins, influencing the compound’s overall biological activity.

Similar Compounds:

    (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness: this compound is unique due to the combination of its aromatic ketone and piperidine moieties, which confer distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for versatile reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

(3-methyl-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18N2O3/c1-10-9-12(6-7-13(10)16(18)19)14(17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

XWHONZZQWRISGH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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